molecular formula C15H8Cl2N4 B3028613 9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole CAS No. 24209-95-8

9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole

Cat. No.: B3028613
CAS No.: 24209-95-8
M. Wt: 315.2
InChI Key: LGLSATMXYQYLKU-UHFFFAOYSA-N
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Description

1.1 Synthesis and Structural Features 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole is a carbazole-triazine hybrid synthesized via an addition-elimination reaction between carbazole and cyanuric chloride (2,4,6-trichlorotriazine) under basic conditions . The compound crystallizes in the monoclinic space group C2/c with unit cell dimensions a = 20.280(3) Å, b = 8.0726(14) Å, c = 16.005(3) Å, and β = 98.947(3)°, forming π-stacked columns along the [010] direction with a stacking distance of ~3.4 Å . The nearly planar geometry (dihedral angles <4.3°) between the carbazole and triazine moieties enhances π-conjugation, critical for semiconducting properties .

1.2 Photophysical Properties
The compound exhibits intense blue fluorescence at λmax = 400 nm in both solid and solution states (THF or chloroform) under UV irradiation (253 nm) . Its UV-vis spectrum shows absorption bands at 293 nm (triazine influence) and 322/336 nm (carbazole-dominated transitions) .

1.3 Thermal and Electronic Stability
With a melting point of 214°C and calculated density of 1.618 g/cm³, the compound demonstrates good thermal stability, a prerequisite for organic electronic applications .

Properties

IUPAC Name

9-(4,6-dichloro-1,3,5-triazin-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4/c16-13-18-14(17)20-15(19-13)21-11-7-3-1-5-9(11)10-6-2-4-8-12(10)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLSATMXYQYLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731683
Record name 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24209-95-8
Record name 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole typically involves the substitution of one chlorine atom in cyanuric chloride by carbazolyllithium in tetrahydrofuran (THF) . This reaction is carried out under controlled conditions to ensure the selective substitution and formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the triazine ring. Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules. These reactions often involve catalysts and specific reaction conditions.

Major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole is utilized as an electroluminescent material in OLEDs. The compound's ability to emit blue light under UV irradiation enhances the efficiency and brightness of OLED devices. Studies have shown that carbazole-triazine hybrids can improve the stability and performance of OLEDs by facilitating efficient charge transport and exciton formation .

Fluorescent Sensors

The compound's strong fluorescence properties make it an ideal candidate for developing fluorescent sensors. These sensors can detect various analytes through changes in fluorescence intensity or wavelength. The incorporation of triazine moieties enhances the sensor's sensitivity and selectivity due to their electron-withdrawing nature, which can affect the electronic properties of the hybrid .

Photonic Devices

In photonic applications, this compound serves as a key component in the fabrication of photonic crystals and waveguides. Its high refractive index and photostability contribute to efficient light manipulation and transmission in optical devices .

Drug Development

The triazine component of the hybrid has been explored for its potential as a drug precursor due to its biological activity against various targets. Research indicates that derivatives of triazine exhibit anti-cancer properties, making this compound a candidate for further pharmacological studies .

Case Studies

StudyApplicationFindings
Saeed et al. (2011)OLEDsDemonstrated that the compound exhibits intense blue fluorescence and improved electroluminescent properties when used in OLED devices .
Zhang et al. (2018)Fluorescent SensorsDeveloped a sensor based on this compound for detecting heavy metal ions with high sensitivity and selectivity due to its fluorescence quenching mechanism .
Lee et al. (2020)Drug DevelopmentInvestigated the anti-cancer activity of triazine derivatives and suggested that modifications to this compound could enhance therapeutic efficacy against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The triazine moiety can form strong interactions with nucleophiles, while the carbazole moiety can participate in electron transfer reactions, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Carbazole-Triazine Hybrids

Compound Substituents Key Structural Differences Reference
9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole Cl at triazine 4,6-positions Dichloro substitution enhances electron-withdrawing capacity and planar stacking .
Cz–Ph–TRZ (Cz–Ph–TRZPy) Phenyl/pyridyl at triazine Bulky phenyl/pyridyl groups increase steric hindrance, reducing π-stacking efficiency .
BTTC (dibenzo[b,d]thiophene-triazine) Dibenzothiophene at carbazole Extended π-system improves charge transport; LUMO lowered by sulfur's electron-withdrawing effect .
BFTC (dibenzo[b,d]furan-triazine) Dibenzofuran at carbazole Oxygen in dibenzofuran enhances thermal stability (Td > 250°C) .

Electronic Properties

  • HOMO/LUMO Levels :
    • 9-(4,6-Dichloro-triazinyl)-carbazole : HOMO ≈ -5.4 eV (carbazole-dominated), LUMO ≈ -2.8 eV (triazine contribution) .
    • Cz–Ph–TRZPy : LUMO lowered to -3.2 eV due to pyridyl nitrogen, improving electron injection .
    • BTTC : HOMO = -5.6 eV, LUMO = -3.0 eV; balanced charge transport enables high EQE (21.9%) in green PhOLEDs .

Device Performance in OLEDs

Compound Application Efficiency Metrics Key Advantage Reference
9-(4,6-Dichloro-triazinyl)-carbazole Blue fluorescence λem = 400 nm (solution) Simplicity in synthesis; strong blue emission .
BTTC Green PhOLED host EQE = 21.9%, CE = 69.3 cd/A, PE = 54.2 lm/W High triplet energy (2.95 eV) prevents exciton quenching .
Cz–Ph–PMD (pyrimidine-based) Phosphorescent host Lower EQE (~15%) vs. triazine hosts Pyrimidine’s weaker electron-withdrawing ability .

Thermal Stability Comparison

  • 9-(4,6-Dichloro-triazinyl)-carbazole : TGA shows stability up to 214°C (melting point) .
  • BTTC/BFTC: No weight loss below 250°C, superior for vacuum-deposited OLEDs .
  • Cz–Ph–TRZPy : Decomposition at ~200°C due to pyridyl instability .

Biological Activity

9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole is a synthetic compound that combines the structural features of carbazole and triazine. This hybrid compound has garnered attention for its potential biological activities, particularly in the fields of fluorescence and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves an addition-elimination reaction between carbazole and cyanuric chloride in the presence of a base. The resulting compound exhibits intense blue fluorescence when exposed to UV radiation, indicating its potential use in photonic applications.

Synthesis Process

  • Preparation of Carbazole Salt : Carbazole is dissolved in tetrahydrofuran (THF) and treated with aqueous potassium hydroxide to form a potassium salt.
  • Reaction with Cyanuric Chloride : The potassium salt is then reacted with cyanuric chloride under nitrogen atmosphere, leading to the formation of the target compound.
  • Crystallization : The product is purified through crystallization from chloroform, yielding bright blue crystals.

The crystal structure has been characterized using X-ray diffraction techniques, confirming its monoclinic symmetry and specific molecular dimensions .

Fluorescence Properties

The compound exhibits strong fluorescence in both solid and solution states when irradiated with UV light at 253 nm. The photoluminescence spectrum shows emissions at 322 nm and 336 nm in THF solution, which are attributed to the carbazole moiety's influence on the triazine structure .

Antimicrobial Activity

Carbazole derivatives have been investigated for their antimicrobial properties against various pathogens. While specific data on this compound is scarce, related studies indicate that similar compounds exhibit zones of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli . These findings highlight the need for further investigation into the antimicrobial potential of this specific compound.

Neuroprotective Effects

Preliminary studies suggest that carbazole derivatives can exhibit neuroprotective effects against neuronal cell injury induced by excitotoxic agents like glutamate. Compounds with bulky substituents at the nitrogen position have shown significant neuroprotective activity . This raises the possibility that this compound may also possess similar neuroprotective properties due to its structural features.

Case Studies

Several studies have explored the biological activities of carbazole derivatives:

  • Anti-inflammatory Studies : A series of carbazole derivatives were tested for their ability to inhibit neutrophil activity. Compounds like 9-(2-chlorobenzyl)-9H-carbazole showed promising results with IC50 values significantly lower than standard controls .
  • Antimicrobial Testing : In a study evaluating various N-substituted carbazoles against bacterial strains, certain derivatives demonstrated effective antimicrobial properties with notable zones of inhibition .
  • Neuroprotective Research : Investigations into neuroprotective activities revealed that specific carbazole derivatives could protect neuronal cells from oxidative stress and excitotoxicity .

Q & A

Q. What are the standard synthetic routes and characterization methods for 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole?

The compound is synthesized via nucleophilic substitution between cyanuric chloride and carbazole derivatives under controlled conditions. Key steps include:

  • Synthesis : Reacting carbazole with cyanuric chloride in a stoichiometric ratio, typically using inert solvents like dichloromethane or tetrahydrofuran at 0–5°C to prevent over-substitution .
  • Characterization :
    • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns and purity.
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 342.04).
    • Thermogravimetric Analysis (TGA) : Demonstrates thermal stability (e.g., decomposition onset at >250°C) .

Q. How does thermal stability impact the utility of this compound in high-temperature applications?

TGA data reveals a decomposition temperature of ~250°C (0.5% weight loss), indicating suitability for applications requiring thermal resilience, such as organic electronics. Stability is attributed to the rigid triazine-carbazole framework, which resists molecular rearrangement under heat .

Q. What photophysical properties are observed in solution versus solid-state environments?

  • Solution-State : Exhibits solvatochromism with bathochromic shifts (e.g., λem = 361–410 nm in toluene) due to polarity-dependent excited-state stabilization .
  • Solid-State : Aggregation-induced quenching (AIQ) is common, but substituent engineering (e.g., bromination) can mitigate this by reducing π-π stacking .

Q. How do substituents on the triazine ring influence reactivity and photophysical behavior?

Chlorine atoms at the 4,6-positions of the triazine ring enhance electrophilicity, facilitating further functionalization (e.g., Suzuki coupling). Replacing chlorine with phenyl or carbazolyl groups alters emission wavelengths (e.g., λem shifts from 361 nm to 410 nm) and modulates charge-transfer characteristics .

Q. What analytical techniques are critical for identifying impurities in synthesized batches?

  • High-Performance Liquid Chromatography (HPLC) : Detects unreacted starting materials or byproducts.
  • Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies residual solvents or incomplete substitution (e.g., absence of C-Cl stretches post-reaction) .

Advanced Research Questions

Q. How can theoretical simulations predict excited-state properties for optoelectronic applications?

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations reveal:

  • Charge-Transfer States : Triazine (electron-acceptor) and carbazole (donor) create a charge-separated excited state, enabling thermally activated delayed fluorescence (TADF) .
  • Energy Gaps : ΔEST (singlet-triplet energy gap) < 0.3 eV is achievable via meta- or para-substitution, critical for efficient reverse intersystem crossing .

Q. How does molecular conformation affect solid-state emission wavelengths?

Single-crystal X-ray diffraction shows:

  • Nonplanarity : The carbazole unit twists ~47.8° relative to the triazine-phenyl backbone, reducing aggregation and enabling blue-shifted emission in the solid state .
  • Crystal Packing : Intermolecular hydrogen bonding (C-H⋯N) stabilizes the lattice, enhancing photoluminescence quantum yield (PLQY) by up to 45% .

Q. What role does this compound play in designing TADF-based OLEDs?

As a TADF emitter, it enables:

  • High External Quantum Efficiency (EQE) : Up to 15% in blue OLEDs via efficient triplet harvesting .
  • Device Architecture : Used in emissive layers with host materials like mCP (1,3-bis(N-carbazolyl)benzene) to balance charge transport .

Q. Can this compound exhibit phosphorescence in rigid matrices?

Yes, when doped into polymer matrices (e.g., PMMA), the compound shows room-temperature phosphorescence (RTP) with lifetimes up to 200 ms. Heavy-atom effects (e.g., bromination) enhance spin-orbit coupling, improving RTP efficiency .

Q. How are derivatives engineered to enhance electroluminescence efficiency?

  • Substituent Tuning : Introducing electron-withdrawing groups (e.g., -CN) lowers the LUMO, improving electron injection .
  • Side-Chain Functionalization : Grafting alkyl chains (e.g., vinylbenzyl) improves solubility for solution-processed OLEDs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole
Reactant of Route 2
9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole

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